molecular formula C12H22O11 B7776273 Hex-2-ulofuranosyl hexopyranoside CAS No. 79324-70-2

Hex-2-ulofuranosyl hexopyranoside

Cat. No. B7776273
CAS RN: 79324-70-2
M. Wt: 342.30 g/mol
InChI Key: CZMRCDWAGMRECN-UHFFFAOYSA-N
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Description

Hex-2-ulofuranosyl hexopyranoside is a natural product found in Pteris, Dendrobium moniliforme, and other organisms with data available.
Short chain carbohydrate molecules that have hydroxyl groups attached to each carbon atom unit with the exception of one carbon that has a doubly-bond aldehyde or ketone oxygen. Cyclical sugar molecules are formed when the aldehyde or ketone groups respectively form a hemiacetal or hemiketal bond with one of the hydroxyl carbons. The three dimensional structure of the sugar molecule occurs in a vast array of biological and synthetic classes of specialized compounds including AMINO SUGARS;  CARBASUGARS;  DEOXY SUGARS;  SUGAR ACIDS;  SUGAR ALCOHOLS;  and SUGAR PHOSPHATES.

Scientific Research Applications

  • Synthesis of Carbohydrate-Derived α-Methylene-γ-Lactones : Hexopyranoside- and hexofuranose uloses, including Hex-2-ulofuranosyl hexopyranoside, can undergo stereoselective branching to form spiro α-methylene-γ-lactones (Csuk, Fürstner, Sterk, & Weidmann, 1986).

  • Cytotoxic Activity in Cancer Treatment : Derivatives of hexopyranoside, including Hex-2-ulofuranosyl hexopyranoside, have been synthesized and evaluated for their antiproliferative activities against different human cancer cell lines (da Silva et al., 2019).

  • Synthesis of N-acetylneuraminic Acid Homologues : Hexopyranosid-2-ulose, a related compound, has been used to produce C-2 branched N-acetylmannosamine, leading to the synthesis of C-5 branched homologues of N-acetylneuraminic acid (Koppert & Brossmer, 1992).

  • Formation of β-Hydroxy Esters : Hexopyranose- and hexofuranose-uloses, when treated with specific reagents, form β-hydroxy esters or derivatives thereof (Csuk, Fürstner, & Weidmann, 1986).

  • Synthesis of Pyranosides with Gem-Di-C-Methyl Groups : Michael addition to hexopyranosides, including Hex-2-ulofuranosyl hexopyranoside, has been used to synthesize pyranosides with gem-di-C-methyl groups at specific positions (Kawauchi, Sato, Yoshimura, & Hashimoto, 1987).

  • Anti-tubercular Activity : Certain derivatives of hexopyranoside exhibit significant activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis (Shah et al., 2015).

properties

IUPAC Name

2-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMRCDWAGMRECN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid; Water or Solvent Wet Solid
Record name .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

alpha-D-Glucopyranoside, beta-D-fructofuranosyl

CAS RN

57-50-1
Record name sucrose
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406942
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Synthesis routes and methods

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Citations

For This Compound
6
Citations
MS Mohammed, EAE Garelnabi, HS Khalid… - 2014 - researchgate.net
… In this phytochemical studies Hex-2-ulofuranosyl hexopyranoside (sucrose) was been isolated from the aerial parts of Capparis decidua. The compound was been screened by different …
Number of citations: 2 www.researchgate.net
Y Xu, M Yang, T Yang, W Yang, Y Wang… - Frontiers in Plant …, 2023 - frontiersin.org
… , Hex-2-ulofuranosyl hexopyranoside, 1-kestose, and beta-maltose showed great differences in each sample, and there was no regularity. Notably, hex-2-ulofuranosyl hexopyranoside …
Number of citations: 5 www.frontiersin.org
A Kumar, S Roy, S Tripathi… - Journal of Biomolecular …, 2016 - Taylor & Francis
… ulofuranosyl-(2->1)hex-2-ulofuranosyl-(2->6)hex-2-ulofuranosyl-(2->1)pent-2-ulofuranosyl-(2->6)hex-2-ulofuranosyl-(2->1)hex-2-ulofuranosyl-(2->1)hex -2-ulofuranosyl hexopyranoside…
Number of citations: 51 www.tandfonline.com
MR Schisler, BB Gollapudi… - Environmental and …, 2018 - Wiley Online Library
The forward gene mutation mouse lymphoma assay (MLA) is widely used, as part of a regulatory test battery, to identify the genotoxic potential of chemicals. It identifies mutagens …
Number of citations: 10 onlinelibrary.wiley.com
V Soumya, YI Muzib, P Venkatesh… - Chinese journal of natural …, 2014 - Elsevier
AIM To evaluate the effect of Cocus nucifera L. flowers in reducing the major multiple symptoms of letrozole-induced polycystic ovarian disease (PCOD) in female rats. METHOD Female…
Number of citations: 43 www.sciencedirect.com
EAE Garelnabi - 1996 - University of Khartoum
Number of citations: 0

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